molecular formula C20H18O10 B8243987 5,5'-(Butane-1,4-diylbis(oxy))diisophthalic acid

5,5'-(Butane-1,4-diylbis(oxy))diisophthalic acid

Cat. No.: B8243987
M. Wt: 418.3 g/mol
InChI Key: WIYYHESYFXENJY-UHFFFAOYSA-N
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Description

5,5’-(Butane-1,4-diylbis(oxy))diisophthalic acid is an organic compound with the molecular formula C20H18O10 It is a tetracarboxylic acid derivative, featuring two isophthalic acid moieties connected by a butane-1,4-diylbis(oxy) linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Butane-1,4-diylbis(oxy))diisophthalic acid typically involves the reaction of isophthalic acid derivatives with butane-1,4-diol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, often using a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling are also implemented to reduce waste and improve efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butane-1,4-diylbis(oxy) linker, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carboxylic acid groups, converting them into alcohols or aldehydes.

    Substitution: The aromatic rings in the isophthalic acid moieties can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, aldehydes.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

5,5’-(Butane-1,4-diylbis(oxy))diisophthalic acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism by which 5,5’-(Butane-1,4-diylbis(oxy))diisophthalic acid exerts its effects is primarily through its ability to coordinate with metal ions. The carboxylate groups and the ether linkages provide multiple coordination sites, allowing the formation of stable metal complexes. These complexes can exhibit unique properties such as enhanced proton conductivity, which is beneficial in applications like fuel cells .

Properties

IUPAC Name

5-[4-(3,5-dicarboxyphenoxy)butoxy]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O10/c21-17(22)11-5-12(18(23)24)8-15(7-11)29-3-1-2-4-30-16-9-13(19(25)26)6-14(10-16)20(27)28/h5-10H,1-4H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYYHESYFXENJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)OCCCCOC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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